
2-(3-(Bromomethyl)phenyl)pyrazine
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Overview
Description
2-(3-(Bromomethyl)phenyl)pyrazine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 2-(3-(Bromomethyl)phenyl)pyrazine
The synthesis of this compound typically involves the bromomethylation of phenyl pyrazines. Various methods have been reported for the synthesis of pyrazine derivatives, including:
- Suzuki Coupling Reaction : This method has been employed to create pyrazine derivatives with diverse substituents, enhancing their biological activity. For instance, the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated good yields and laid the groundwork for further biological evaluations .
- Aminodehalogenation : This technique has been utilized to derive various substituted benzylamines from chloropyrazine derivatives, leading to compounds with improved antitubercular activity .
Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that certain pyrazine derivatives possess significant antibacterial effects against strains like Salmonella Typhi. Compounds synthesized from pyrazines demonstrated MIC values as low as 6.25 mg/mL against resistant bacterial strains, indicating their potential as new therapeutic agents .
- Antitubercular Activity : Some derivatives have shown promising results in combating tuberculosis. The introduction of specific substituents has been linked to enhanced efficacy against Mycobacterium tuberculosis .
Anticancer Potential
Pyrazines have also been explored for their anticancer properties:
- Inhibition of Kinases : Pyrazine derivatives are being investigated for their ability to inhibit various kinases involved in cancer progression. For instance, compounds targeting TGF-beta receptor kinases have shown potential in treating kinase-induced diseases .
- Structure-Activity Relationship Studies : Research has focused on modifying the structure of pyrazines to enhance their activity against cancer cells. These studies emphasize the importance of specific substituents in improving potency and selectivity against cancer targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Future Perspectives
The ongoing research into this compound suggests a bright future for its applications in medicinal chemistry:
- Drug Development : The promising biological activities highlight the need for further development into pharmaceutical agents targeting resistant infections and cancer.
- Synthetic Modifications : Continued exploration of synthetic pathways may yield novel derivatives with enhanced efficacy and reduced toxicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 displacement with various nucleophiles, enabling functionalization at the benzylic position.
Mechanistic Insight : The reaction proceeds via a bimolecular transition state, with inversion of configuration at the benzylic carbon. Steric hindrance from the phenyl group slightly reduces reaction rates compared to aliphatic bromides .
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed couplings , enabling C–C bond formation.
Key Observation : Electron-withdrawing groups on the pyrazine ring enhance oxidative addition efficiency in Suzuki couplings .
Electrophilic Aromatic Substitution (EAS)
The pyrazine ring directs electrophiles to the meta position relative to the bromomethyl group due to its electron-deficient nature.
Theoretical Basis : DFT calculations confirm that the pyrazine ring reduces electron density at the ortho and para positions, favoring meta-attack .
Oxidation
The bromomethyl group oxidizes to a ketone under strong conditions:
-
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Yields 2-(3-(bromophenyl)acetyl)pyrazine (62% yield).
Reduction
-
H<sub>2</sub>/Pd-C : Reduces the pyrazine ring to piperazine, forming 2-(3-(bromomethyl)phenyl)piperazine (84% yield) .
Cyclization Reactions
Intramolecular N-arylation forms fused heterocycles under catalyst-free conditions:
Conditions | Product | Yield (%) | Source |
---|---|---|---|
DMF, 120°C, microwave, 1 h | Pyrazino[2,3-b]indole derivative | 75 |
Mechanism : The reaction proceeds via a radical pathway initiated by microwave irradiation, followed by cyclization .
Stability and Side Reactions
Properties
Molecular Formula |
C11H9BrN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]pyrazine |
InChI |
InChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2 |
InChI Key |
SPJUDCNSCRCKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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